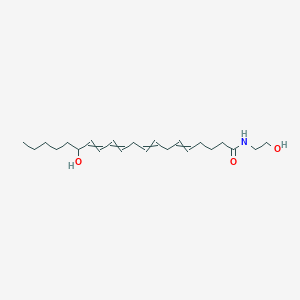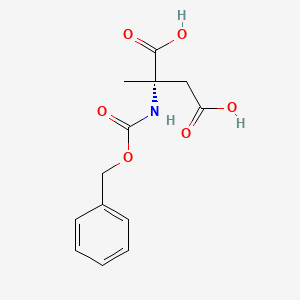
Cbz-alpha-methyl-L-Asp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-alpha-methyl-L-Asp, also known as carboxybenzyl-alpha-methyl-L-aspartate, is a derivative of the amino acid aspartic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The carboxybenzyl group can be removed under mild conditions, making it a versatile tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-alpha-methyl-L-Asp typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with a carboxybenzyl group. This can be achieved by reacting alpha-methyl-L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Cbz-alpha-methyl-L-Asp undergoes various chemical reactions, including:
Hydrogenation: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The protected amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd-C, H2 gas, methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Coupling Reactions: Dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC), solvents like dimethylformamide (DMF).
Major Products:
Hydrogenation: Removal of the carboxybenzyl group, yielding alpha-methyl-L-aspartic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of peptide bonds, resulting in dipeptides or longer peptide chains.
Aplicaciones Científicas De Investigación
Cbz-alpha-methyl-L-Asp is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of amino groups.
Biology: Used in the synthesis of peptides and proteins for studying biological processes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications.
Mecanismo De Acción
The primary mechanism of action of Cbz-alpha-methyl-L-Asp involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. The carboxybenzyl group can be selectively removed by catalytic hydrogenation, restoring the free amino group for further reactions.
Comparación Con Compuestos Similares
Cbz-alpha-methyl-L-Asp is similar to other carbamate-protected amino acids such as:
Cbz-glycine: Used for protecting the amino group of glycine.
Cbz-alanine: Used for protecting the amino group of alanine.
Fmoc-alpha-methyl-L-Asp: Another protecting group for alpha-methyl-L-aspartic acid, which can be removed under basic conditions.
Uniqueness: this compound is unique due to its specific use in protecting the amino group of alpha-methyl-L-aspartic acid. The carboxybenzyl group provides stability and can be removed under mild conditions, making it a valuable tool in peptide synthesis.
Propiedades
Fórmula molecular |
C13H15NO6 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m0/s1 |
Clave InChI |
OOJJMGMHMDEKLU-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


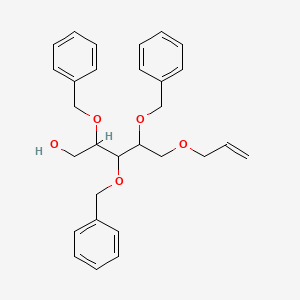
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
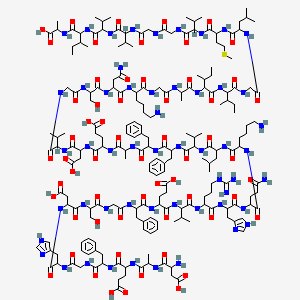
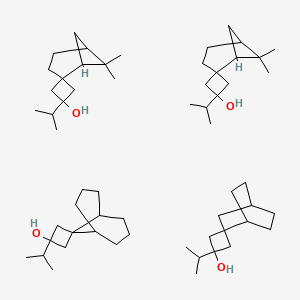
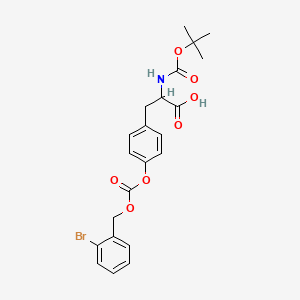
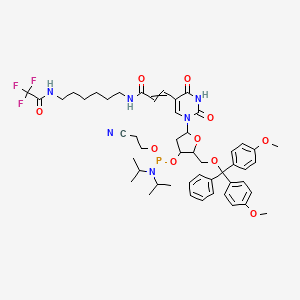
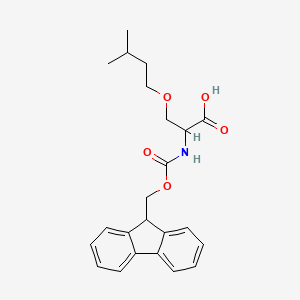

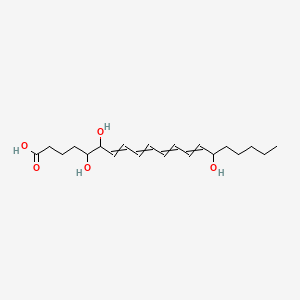
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)
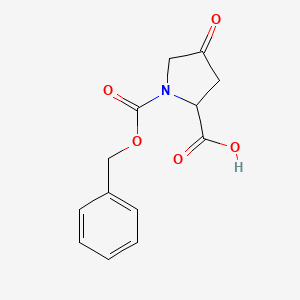
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
![N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13392756.png)
